molecular formula C20H15NO2 B4543475 ethyl 3-(9-anthryl)-2-cyanoacrylate

ethyl 3-(9-anthryl)-2-cyanoacrylate

Cat. No.: B4543475
M. Wt: 301.3 g/mol
InChI Key: YLLSITVKFQWBAG-VBKFSLOCSA-N
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Description

Ethyl 3-(9-anthryl)-2-cyanoacrylate is a cyanoacrylate derivative featuring a 9-anthryl substituent at the 3-position of the acrylate backbone. This compound is distinguished by its bulky anthracene moiety, which significantly influences its electronic, structural, and functional properties. The anthryl group enhances π-π stacking interactions and steric effects, making it valuable in supramolecular chemistry and materials science. For instance, studies demonstrate that the 3-(9-anthryl)phenyl group plays a critical role in forming discrete molecular assemblies through non-covalent interactions, contrasting with linear or columnar structures observed in simpler analogs .

Properties

IUPAC Name

ethyl (Z)-3-anthracen-9-yl-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c1-2-23-20(22)16(13-21)12-19-17-9-5-3-7-14(17)11-15-8-4-6-10-18(15)19/h3-12H,2H2,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLSITVKFQWBAG-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C2C=CC=CC2=CC3=CC=CC=C31)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=C2C=CC=CC2=CC3=CC=CC=C31)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution pattern at the 3-position of the cyanoacrylate backbone defines the physicochemical behavior of these compounds. Key analogs and their characteristics are summarized below:

Compound Name Substituent at 3-Position Key Properties References
Ethyl 3-(9-anthryl)-2-cyanoacrylate 9-Anthryl group Enhanced π-π interactions; discrete supramolecular assemblies [1]
Ethyl 3-(4-benzyloxyphenyl)-2-cyanoacrylate 4-Benzyloxyphenyl group Increased electron density; used in biological studies (hypoglycemic agents) [2]
Ethyl 3-(6-amino-2-chloroquinolin-3-yl)-2-cyanoacrylate 6-Amino-2-chloroquinoline group Heterocyclic substituent; antitumor potential [3]
Ethyl (E)-3-(4-bromophenyl)-2-cyanoacrylate 4-Bromophenyl group Halogen-mediated reactivity (e.g., Suzuki coupling); crystallographic stability [4]
Ethyl 3-(benzo[d]thiazol-2-yl)phenylamino-2-cyanoacrylate Benzo[d]thiazol-2-yl group Sulfur-containing heterocycle; altered electronic properties for optoelectronics [6]

Key Observations :

  • Anthryl vs. Phenyl Groups : The anthryl group promotes discrete molecular assemblies due to steric hindrance and π-interactions, whereas phenyl analogs (e.g., 4-bromophenyl) favor linear or columnar packing .
  • Heterocyclic Substituents: Quinoline and benzothiazole groups introduce nitrogen/sulfur atoms, modifying electronic properties and enabling applications in medicinal chemistry (e.g., antitumor activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-(9-anthryl)-2-cyanoacrylate
Reactant of Route 2
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ethyl 3-(9-anthryl)-2-cyanoacrylate

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